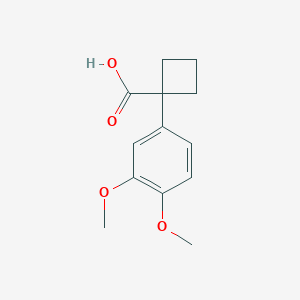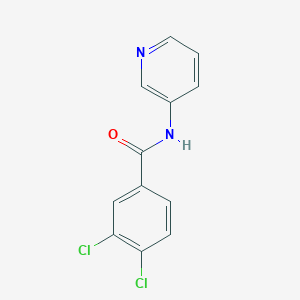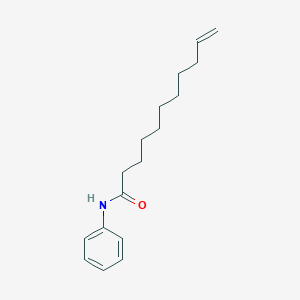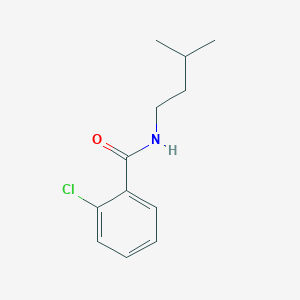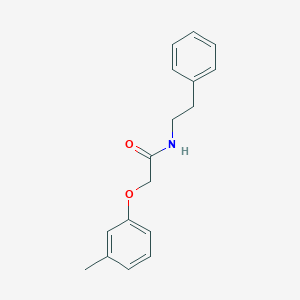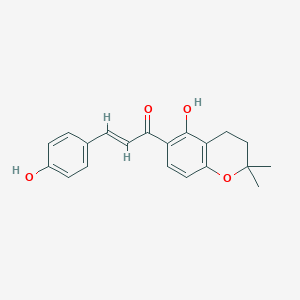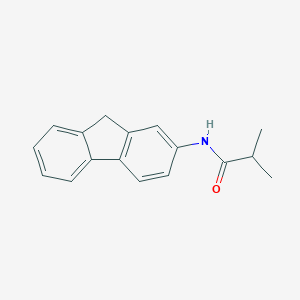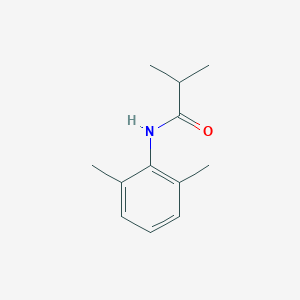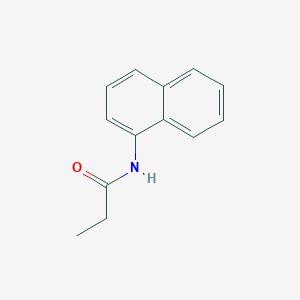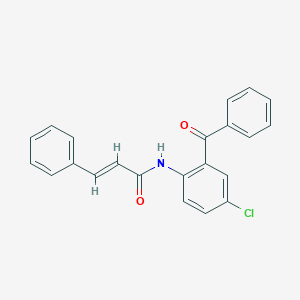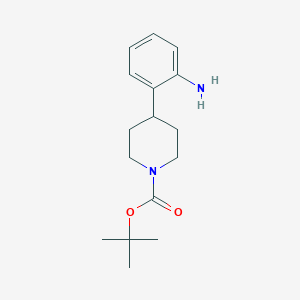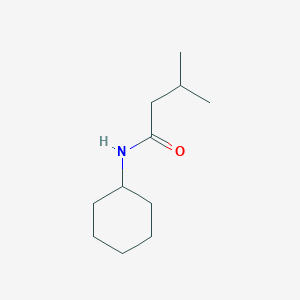
N-cyclohexyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained attention in scientific research for its potential application in various fields. This compound is also known as CX-5461 and belongs to the class of G-quadruplex stabilizers. It has been found to have a significant impact on cancer cells and has the potential to be used in cancer treatment.
作用機序
The mechanism of action of N-cyclohexyl-3-methylbutanamide involves the stabilization of G-quadruplex structures. G-quadruplex structures are four-stranded DNA structures that are found in the telomeres of chromosomes. These structures play a crucial role in the maintenance of chromosome stability. N-cyclohexyl-3-methylbutanamide stabilizes these structures, which leads to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis.
生化学的および生理学的効果
N-cyclohexyl-3-methylbutanamide has been found to have a significant impact on cancer cells. It has been shown to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been found to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells. N-cyclohexyl-3-methylbutanamide has also been found to have a low toxicity profile, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using N-cyclohexyl-3-methylbutanamide in lab experiments include its selectivity towards cancer cells and its low toxicity profile. This compound has also been found to have a high affinity for G-quadruplex structures, making it a potent inhibitor of RNA polymerase I transcription.
The limitations of using N-cyclohexyl-3-methylbutanamide in lab experiments include its limited solubility in water and its high cost. These limitations make it challenging to conduct large-scale experiments using this compound.
将来の方向性
The potential applications of N-cyclohexyl-3-methylbutanamide in cancer treatment are still being explored. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound. Additionally, research could focus on developing more efficient synthesis methods to reduce the cost of producing this compound. Finally, research could also focus on exploring the potential use of N-cyclohexyl-3-methylbutanamide in combination with other cancer treatments to enhance its effectiveness.
Conclusion
In conclusion, N-cyclohexyl-3-methylbutanamide is a promising compound that has shown potential for cancer treatment. Its mechanism of action involves the stabilization of G-quadruplex structures, leading to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis. N-cyclohexyl-3-methylbutanamide has a low toxicity profile and is selectively toxic to cancer cells, making it a promising candidate for cancer treatment. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound and developing more efficient synthesis methods to reduce the cost of producing this compound.
合成法
The synthesis of N-cyclohexyl-3-methylbutanamide involves a series of steps. The first step is the synthesis of the intermediate compound 3-methyl-1-butanol. This is achieved by reacting 3-methyl-1-butene with hydrogen gas in the presence of a catalyst. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-3-methylbutanamine. Finally, the amine group is converted to an amide group through the reaction with acetic anhydride, resulting in the formation of N-cyclohexyl-3-methylbutanamide.
科学的研究の応用
N-cyclohexyl-3-methylbutanamide has shown promising results in scientific research for its potential application in cancer treatment. It has been found to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been shown to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells.
特性
CAS番号 |
1132-41-8 |
|---|---|
製品名 |
N-cyclohexyl-3-methylbutanamide |
分子式 |
C11H21NO |
分子量 |
183.29 g/mol |
IUPAC名 |
N-cyclohexyl-3-methylbutanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChIキー |
KDOWYZAXEZQVBH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1CCCCC1 |
正規SMILES |
CC(C)CC(=O)NC1CCCCC1 |
その他のCAS番号 |
1132-41-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



